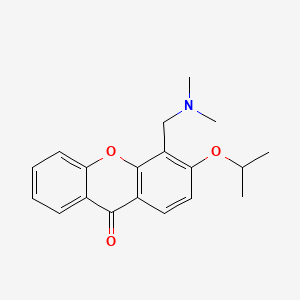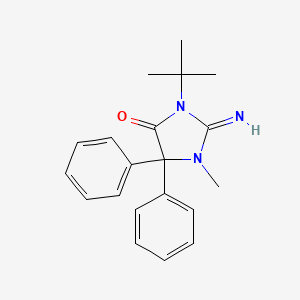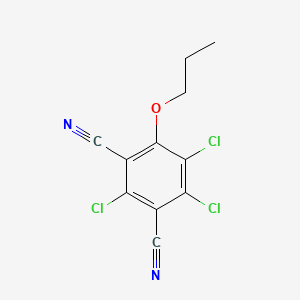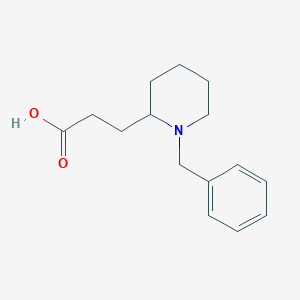
5-Bromo-4-(prop-1-en-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(prop-1-en-1-yl)pyrimidine is a heterocyclic organic compound containing a bromine atom and a prop-1-en-1-yl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine typically involves the bromination of 4-(prop-1-en-1-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
5-Bromo-4-(prop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding propyl derivative using hydrogenation catalysts such as palladium on carbon.
Applications De Recherche Scientifique
5-Bromo-4-(prop-1-en-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: Pyrimidine derivatives, including this compound, are used in the development of organic semiconductors and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The bromine atom and the prop-1-en-1-yl group contribute to its binding affinity and specificity for the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
5-Bromo-4-(prop-1-en-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine: This compound is also used in medicinal chemistry, particularly in the development of anticancer drugs.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Pyrazolo[1,5-a]pyrimidines: These compounds have shown significant biological activities, including antitrypanosomal and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C7H7BrN2 |
|---|---|
Poids moléculaire |
199.05 g/mol |
Nom IUPAC |
5-bromo-4-prop-1-enylpyrimidine |
InChI |
InChI=1S/C7H7BrN2/c1-2-3-7-6(8)4-9-5-10-7/h2-5H,1H3 |
Clé InChI |
PZOVTPZPTVIKEH-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=NC=NC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)


![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)



